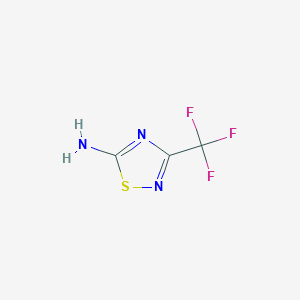

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethyl groups (-CF3) are commonly used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . They enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years . For instance, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is influenced by the unique characteristics of the fluorine atom and the trifluoromethyl group . The trifluoromethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions .Chemical Reactions Analysis

Trifluoromethyl groups are often incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly influence the physical and chemical properties of a compound. For example, they can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Aplicaciones Científicas De Investigación

Design and Synthesis of Bioactive Compounds

This compound can be used in the design and synthesis of novel trifluoromethyl pyrimidine derivatives . These derivatives have been evaluated for their antifungal, insecticidal, and anticancer properties .

Antifungal Applications

The synthesized trifluoromethyl pyrimidine derivatives have shown good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .

Insecticidal Applications

These derivatives have also shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda .

Anticancer Applications

The synthesized compounds have indicated certain anticancer activities against PC3, K562, Hela, and A549 .

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Electrochemical Applications

The compound can be used in the electrochemical deposition of polymeric films on electrode surfaces .

Safety and Hazards

Direcciones Futuras

The use of trifluoromethyl groups in the synthesis of pharmaceutical and agrochemical products is expected to continue to grow. Future research will likely focus on developing new and creative approaches to broaden the scope of trifluoromethylation reactions, improving the efficiency of these reactions, and discovering novel applications of trifluoromethyl-containing compounds .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole, have shown antifungal activities . The specific targets within the fungal cells are yet to be identified.

Mode of Action

It’s suggested that similar compounds can affect mycelial growth by disrupting membrane integrity . The disruption increases with the concentration of the compound .

Biochemical Pathways

It’s known that similar compounds can cause metabolic disturbances in organisms

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is limited. Studies on related compounds suggest that trifluoromethyl groups can influence the pharmacokinetics of a compound, potentially leading to faster kinetics for tracer’s uptake .

Result of Action

It’s suggested that similar compounds can disrupt membrane integrity, affecting mycelial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine. For instance, the pesticide 3-trifluoromethyl-4-nitrophenol (TFM) has been used to control sea lamprey in the Great Lakes basin for over 30 years . The environmental conditions in this region may influence the effectiveness and stability of the compound.

Propiedades

IUPAC Name |

3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGALYMQIFVSEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine | |

CAS RN |

35581-44-3 |

Source

|

| Record name | 3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2797171.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2797175.png)

![5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2797176.png)

![2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B2797179.png)

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)

![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)